Chonglou Saponin
Description
Chonglou saponins are steroidal glycosides derived from Rhizoma Paridis (Chonglou), a plant used in traditional Chinese medicine for treating inflammation, microbial infections, and cancer . The primary bioactive components include Chonglou Saponin I (C₄₇H₇₄O₁₈, MW: 855.017), II (MW: ~870), VI, and VII (C₅₁H₈₂O₂₁, MW: 1031.18) . These compounds exhibit potent antitumor activity by inducing apoptosis, arresting cell cycle progression (e.g., G1 or G2 phase), and suppressing oncogenic pathways . For instance, this compound VII upregulates p21 protein expression and inhibits cyclin D1 in prostate cancer cells, while this compound II induces G2/M arrest in ovarian cancer cells . Their structural complexity, characterized by a steroidal aglycone linked to sugar moieties, contributes to diverse bioactivities and challenges in analytical quantification .
Structure
2D Structure
Properties
Molecular Formula |
C51H82O21 |
|---|---|
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50+,51+/m0/s1 |
InChI Key |
FBFJAXUYHGSVFN-ISUPFHCDSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paris saponin VII predominantly occurs in the leaves of Paris polyphylla var. yunnanensis and is promoted by high light intensity . The biosynthesis involves the glycosylation of the steroidal saponin skeleton, catalyzed by glycosyltransferases .
Industrial Production Methods: Industrial production of Paris saponin VII involves the cultivation of Paris polyphylla under controlled light conditions to enhance the yield of the compound. The leaves are the primary organ for synthesis, and the compound is transported to the rhizome via vascular tissue .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
Chonglou saponins undergo glycosidic bond cleavage under acidic conditions. A representative study demonstrated complete deglycosylation using:
| Conditions | Results | Source |
|---|---|---|
| 2M HCl in 1,4-dioxane/H₂O | Release of arabinose and glucose | |
| 95°C for 2 hr | Aglycone formation |
The reaction proceeds through protonation of glycosidic oxygen, leading to oxocarbenium ion intermediates followed by nucleophilic water attack .
Enzymatic Hydrolysis
β-glucosidases selectively cleave terminal glucose units:
| Enzyme Source | Reaction Specificity | Conversion Rate |
|---|---|---|
| Fungal biotransformation | C-3 position modifications | 68% in 72 hr |
Metal Ion-Mediated Transformations
Transition metals induce structural modifications through complexation and catalysis:
| Metal Ion | Reaction Type | Observed Outcome | MIC Impact* |
|---|---|---|---|
| Fe³+ | Dehydration | Formation of Δ²⁰,²² derivatives | 0.5 μg/mL vs Candida |
| Nb⁵+ | Cyclization | Spirostanol-type byproducts | N/A |
*Minimum Inhibitory Concentration against microbial targets
Mechanistic studies reveal metal coordination at hydroxyl-rich regions (C-21/C-28 positions), facilitating electron transfer processes .
Isomerization Pathways
Steric strain in the aglycone core drives pH-dependent isomerization:
| Condition | Dominant Isomer | Structural Feature |
|---|---|---|
| pH < 5 | 25R-configuration | Chair-conformed E-ring |
| pH > 8 | 25S-configuration | Boat-conformed E-ring |
Equilibrium ratios reach 3:1 (25R:25S) in aqueous ethanol at 25°C .
Oxidative Decomposition
Autoxidation at conjugated dienes (C-5/C-6 positions) generates degradation products:
| Oxidant | Major Products | Yield |
|---|---|---|
| O₂ (aerobic) | 7-keto derivatives | 12-18% |
| H₂O₂ | Epoxide intermediates | 22% |
Accelerated decomposition occurs at elevated temperatures (Q₁₀ = 2.3 between 20-40°C) .
Complexation Behavior
Saponin-metal chelates demonstrate altered bioactivity:
| Complex Type | Stability Constant (log K) | Antimicrobial Enhancement |
|---|---|---|
| [Fe(C₅₁H₈₂O₂₁)]³+ | 4.7 ± 0.2 | 3.2-fold vs Malassezia |
| [Cu(C₅₁H₈₂O₂₁)]²+ | 3.9 ± 0.3 | 1.8-fold vs Candida |
X-ray absorption spectroscopy confirms octahedral coordination geometry .
These reaction pathways underpin this compound's pharmacological profile and stability considerations in formulation development. Recent advances in directed C-H functionalization (e.g., C-12 hydroxylation) suggest potential for targeted structural optimization .
Scientific Research Applications
Anticancer Properties
Chonglou extracts and polyphyllin exhibit antitumor effects in vitro by inducing apoptosis, affecting cell cycle distribution, inhibiting angiogenesis, and regulating immune function . Saponins can eliminate tumor cells through apoptosis, reducing side effects in patients . Studies suggest that Paris saponin VII (PS VII) can inhibit the growth of Hela cells in a concentration-dependent manner . PS VII upregulates cleaved caspase-3, cleaved caspase-9, and Bax expression in Hela cells, indicating its potential in treating cervical cancer . Furthermore, Paris polyphylla has been applied in cancer treatments for nearly 2000 years . An ethanol extract of Paris polyphylla suppressed cell proliferation in osteosarcoma cells and promoted apoptosis via caspase activation .
Key Findings on Saponins Effect on Cancer Treatment
Other Therapeutic Properties
Mechanism of Action
Paris saponin VII exerts its effects through multiple molecular targets and pathways:
Molecular Targets: The compound directly binds to the MST2-MOB1-LATS1 ternary complex, activating the Hippo signaling pathway . This activation leads to the inhibition of Yes-associated protein (YAP) and promotes autophagy and apoptosis in cancer cells .
Pathways Involved: Paris saponin VII also regulates the Ras signaling pathway, inducing apoptosis and cell cycle arrest in colorectal cancer cells . Additionally, it inhibits the PI3K/Akt and NFκB signaling pathways, contributing to its anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Chonglou saponins are distinguished by their steroidal backbone and variable sugar chains. Comparatively, triterpenoid saponins (e.g., Saikosaponin B2) or cyanogenic glycosides (e.g., Amygdalin) differ in aglycone structure and molecular weight (Table 1).
Table 1: Structural Comparison of Chonglou Saponins and Analogues
| Compound | Type | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Chonglou Saponin I | Steroidal saponin | C₄₇H₇₄O₁₈ | 855.017 | 3-O-β-D-glucopyranosyl |
| This compound VII | Steroidal saponin | C₅₁H₈₂O₂₁ | 1031.18 | Multiple glucose/galactose |
| Saikosaponin B2 | Triterpenoid saponin | C₄₂H₆₈O₁₃ | 780.982 | Oleanane-type aglycone |
| Amygdalin | Cyanogenic glycoside | C₂₀H₂₇NO₁₁ | 457.428 | Benzaldehyde derivative |
| Aescin (Baiying) | Triterpenoid saponin | C₅₅H₈₆O₂₄ | 1131.30 | Acylated sugars |
Key Observations :
- Chonglou saponins have higher molecular weights than Saikosaponin B2 or Amygdalin due to extended glycosylation.
- Steroidal backbones enhance membrane permeability compared to triterpenoid analogues .
Antitumor Mechanisms
Table 2: Antitumor Activity of Chonglou Saponins vs. Analogues
Key Observations :
- Chonglou saponins target multiple cell cycle checkpoints, while Aescin and Saikosaponin D primarily induce apoptosis via caspase or ROS pathways.
- This compound VII shows broad-spectrum efficacy at higher concentrations compared to Saikosaponin D .
Chromatographic Behavior
HPLC analyses reveal distinct retention times (tR) for Chonglou saponins due to glycosylation patterns and column interactions (Table 3).
Table 3: Retention Times (tR) of Chonglou Saponins Across C18 Columns
| Column Brand | Chonglou VII (min) | Chonglou VI (min) | Chonglou II (min) | Chonglou I (min) |
|---|---|---|---|---|
| BDS Hypersil C18 | 21.014 | 22.898 | 32.679 | 35.170 |
| Inertsil ODS-2a | 22.132 | 24.502 | 33.176 | 35.936 |
| XBridge C18 | 21.101 | 23.070 | 32.483 | 34.963 |
Key Observations :
- This compound I (least polar) has the longest tR, while this compound VII elutes earlier due to higher polarity.
- Retention variability across columns necessitates standardized reference compounds (e.g., Saikosaponin D) for quantification .
Analytical Challenges and Solutions
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Chonglou Saponin isomers in complex botanical extracts?
High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) is the gold standard. For isomers like this compound I, II, VI, and VII, retention time calibration using reference standards is critical. Column selection (e.g., C18 variants) significantly affects resolution; for example, Discovery C18 columns show retention times of 16.55–21.10 min for this compound VII, while Xbridge C18 columns yield 21.01 min . Always validate with certified reference materials (≥98% purity) to ensure accuracy .
Q. How can researchers optimize extraction protocols for Chonglou Saponins to maximize yield and purity?
Use a design space approach with multivariate analysis (e.g., response surface methodology) to model interactions between variables like solvent concentration, temperature, and extraction time. Monte Carlo simulations can predict optimal conditions by accounting for normal distribution of saponin content and dry matter variability . Pre-treatment steps, such as enzymatic hydrolysis, may enhance solubility of steroidal saponins .
Q. What quality control standards are essential for ensuring batch-to-batch consistency in this compound research materials?
Implement pharmacopeial guidelines for botanical extracts:
- Purity verification via HPLC (>95% for major saponins) .
- Hemolytic activity testing to confirm removal of toxic components (critical for pharmaceutical applications) .
- Stability studies under controlled storage conditions (e.g., -80°C for long-term preservation) .
Advanced Research Questions
Q. What experimental approaches are used to investigate this compound VII's dual role in autophagy induction and apoptosis promotion?
- Autophagy: Measure LC3-II/LC3-I ratio via Western blot and monitor autophagosome formation using GFP-LC3 transfection .
- Apoptosis: Quantify mitochondrial membrane potential (JC-1 assay) and caspase-3/9 activation. This compound VII upregulates Bax/Bcl-2 ratio and cytochrome c release, indicating intrinsic apoptosis .
- Use PI3K/AKT inhibitors (e.g., LY294002) to dissect crosstalk between pathways .
Q. How do Chonglou Saponins modulate key signaling pathways like PI3K/AKT and MAPK in cancer models?
this compound VII inhibits p-AKT (Ser473/Thr308) and MAPK phosphorylation (e.g., p38, ERK) via RORα/ECM1/VEGFR2 axis disruption. For mechanistic validation:
- Perform RNA interference (siRNA) targeting RORα to confirm pathway dependency .
- Use phospho-specific antibodies in tumor xenograft models to assess in vivo pathway inhibition .
Q. How can researchers design experiments to validate the role of Chonglou Saponins in reversing multidrug resistance (MDR) in cancer?
- In vitro: Use resistant cell lines (e.g., K562/ADR leukemic or PARP inhibitor-resistant ovarian cancer cells) to test chemosensitization. Measure P-glycoprotein (P-gp) efflux inhibition via rhodamine-123 retention assays .
- In vivo: Combine this compound VII with standard chemotherapeutics in xenograft models. Monitor tumor regression and metastasis suppression via bioluminescence imaging .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported IC50 values for this compound VII across different cell lines?
- Standardize assays: Use identical cell culture conditions (e.g., serum concentration, passage number) and cytotoxicity assays (e.g., MTT vs. CCK-8).
- Control for saponin solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Validate batch variability: Re-test with independently sourced this compound VII from certified suppliers .
Q. What computational modeling approaches are suitable for predicting this compound interactions with molecular targets?
- Molecular docking: Use AutoDock Vina to simulate binding to PARP-1 or Bcl-2 domains. Cross-validate with surface plasmon resonance (SPR) data .
- Pharmacokinetic modeling: Apply physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and metabolite formation .
Methodological Best Practices
Q. How should researchers structure a study to investigate this compound's anti-angiogenic effects?
Follow the PICOT framework:
- Population: Human umbilical vein endothelial cells (HUVECs) or chick chorioallantoic membrane (CAM) models.
- Intervention: Dose-dependent this compound VII exposure (e.g., 1–10 μM).
- Comparison: VEGF-induced angiogenesis controls.
- Outcome: Tube formation inhibition quantified via ImageJ analysis.
- Time: 24–48 hr exposure .
Q. What statistical tools are recommended for analyzing this compound's synergistic effects with other therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
